LLY-507 was developed through a collaborative effort involving various research institutions and is classified as a small molecule inhibitor. It is part of a broader category of compounds aimed at targeting specific protein interactions within cellular pathways that regulate cancer progression. The compound is available through the Structural Genomics Consortium and is categorized under chemical probes for research purposes .
The synthesis of LLY-507 involves several key steps utilizing various organic compounds. The primary building blocks include:
The synthetic route follows established methodologies documented in the literature, which detail the stepwise construction of the compound through reactions such as nucleophilic substitutions and cyclizations. The final product is characterized by its high purity and potency .
The synthesis process typically includes:
LLY-507 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for SMYD2. The chemical structure can be represented as:
It features a 3-cyano group, a piperazine moiety, and various aromatic rings that contribute to its biological activity .
The crystal structure of LLY-507 in complex with SMYD2 has been elucidated, revealing key interactions between the inhibitor and the enzyme's active site. These interactions are crucial for understanding the binding affinity and selectivity of LLY-507 towards SMYD2 compared to other methyltransferases.
LLY-507 undergoes specific biochemical reactions when interacting with SMYD2. The primary reaction involves the inhibition of methylation processes on substrates like p53, where LLY-507 competes with S-adenosylmethionine for binding to the active site of SMYD2.
In biochemical assays, the potency of LLY-507 is measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. Studies have shown that LLY-507 exhibits low nanomolar IC50 values against SMYD2, underscoring its effectiveness as an inhibitor .
The mechanism by which LLY-507 inhibits SMYD2 involves competitive inhibition at the enzyme's active site. By binding to this site, LLY-507 prevents the substrate from accessing the methyltransferase activity, thereby reducing methylation levels on target proteins like p53.
Experimental data indicate that treatment with LLY-507 leads to decreased levels of methylated p53 in cellular models, demonstrating its functional impact on cellular pathways associated with tumor suppression .
LLY-507 appears as a solid compound with good solubility in organic solvents. Its melting point and other physical characteristics are typically determined through standard analytical methods such as differential scanning calorimetry.
The chemical properties of LLY-507 include stability under physiological conditions, with studies indicating that it maintains integrity in biological systems for extended periods. Its reactivity profile suggests compatibility with various biochemical assays used to evaluate its inhibitory effects on SMYD2 .
LLY-507 serves as a valuable tool in cancer research, particularly for studies focusing on the role of histone methylation in tumorigenesis. Its application extends to:
SMYD2 exhibits a distinctive bilobal architecture comprising five structural domains that collectively regulate its catalytic specificity and subcellular functions. The N-terminal lobe contains the split SET domain (divided by the MYND domain), which houses the S-adenosyl methionine (AdoMet) cofactor binding site essential for methyl group transfer [1] [4]. The C-terminal lobe features a tetratricopeptide repeat (TPR) domain that modulates substrate access through autoinhibitory conformational changes [6]. Three structural zinc ions maintain domain integrity, while the post-SET domain is indispensable for catalytic activity [4] [6]. Unlike many epigenetic modifiers, SMYD2 localizes to both nuclear and cytoplasmic compartments. In the cytoplasm, it interacts with sarcomeric proteins like titin, while nuclear SMYD2 methylates chromatin targets [8].
Table 1: Validated Substrates of SMYD2 and Functional Consequences
Substrate Type | Specific Target | Methylation Site | Biological Consequence |
---|---|---|---|
Histone | H3 | H3K4 | Transcriptional activation |
Histone | H3 | H3K36 | Transcriptional elongation |
Tumor Suppressor | p53 | K370 | Inactivation of p53 transactivation |
Tumor Suppressor | RB1 | K810/K860 | Cell cycle dysregulation |
Chaperone | HSP90 | K616 | Sarcomere stabilization |
Signaling Protein | ERα | K266 | Altered estrogen receptor signaling |
Phosphatase | PTEN | K313 | Modulation of PI3K/AKT pathway |
SMYD2 catalyzes mono- or di-methylation of lysine residues, exerting context-dependent effects on gene expression. Its overexpression is a hallmark of aggressive malignancies, including 75% of esophageal squamous cell carcinomas (ESCC) and 38% of gastric cancers, where it correlates with advanced tumor stage, lymph node metastasis, and reduced survival [3] [5]. Mechanistically, SMYD2 inactivates tumor suppressors: methylation of p53 at K370 impedes DNA binding and transactivation, while RB methylation at K860 recruits the repressive complex L3MBTL1 to silence E2F target genes [4] [6]. In pancreatic cancer, SMYD2 epigenetically activates MNAT1 via H3K36me2 deposition, driving PI3K/AKT signaling and proliferation [5]. Similarly, colorectal cancer progression involves SMYD2-mediated upregulation of the ERBB2/FUT4 axis [5].
Table 2: Oncogenic Associations of SMYD2 in Human Cancers
Cancer Type | Expression Pattern | Key Molecular Mechanisms | Clinical Correlation |
---|---|---|---|
Esophageal SCC | Amplified in 75–95% | p53/RB inactivation; PARP1 activation | Reduced overall survival |
Gastric Cancer | Overexpressed in 38% | Enhanced migration/invasion; cell cycle dysregulation | Lymphatic invasion; recurrence |
Breast Cancer | Elevated in basal subtypes | ERα methylation; cancer stem cell maintenance | Chemoresistance |
Hepatocellular Carcinoma | Genomic amplification | Cell cycle progression; proliferation | Advanced tumor stage |
Pediatric ALL | Overexpressed | Unknown | Poor prognosis |
The oncogenic addiction phenotype observed in SMYD2-amplified cancers provides a compelling therapeutic rationale. Functional studies demonstrate that SMYD2 depletion reduces proliferation, migration, and invasion in vitro and in xenograft models across diverse carcinomas [3] [5] [7]. This occurs through both TP53-dependent and independent pathways, broadening the applicability of SMYD2 inhibition [3]. Additionally, SMYD2 exhibits synthetic lethal interactions with DNA damage response pathways. Cisplatin-resistant non-small cell lung cancer (NSCLC) cells show SMYD2 upregulation, and its inhibition restores chemosensitivity by attenuating p53K370 methylation-mediated anti-apoptotic effects [7]. The cytoplasmic functions of SMYD2—particularly its methylation of HSP90—further expand its druggable footprint beyond nuclear epigenetics [6] [8].
LLY-507 (3-cyano-5-{2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]-phenyl}-N-[(3-pyrrolidin-1-yl)propyl]benzamide; CAS 1793053-37-8) emerged from systematic medicinal chemistry efforts to develop cell-permeable SMYD2 probes. Biochemical characterization revealed sub-15 nM IC50 against SMYD2-mediated p53K370 methylation and 31 nM inhibition of H4 peptide methylation [1] [4] [9]. A breakthrough 1.63-Å resolution co-crystal structure (PDB: 4WUY) demonstrated LLY-507 occupying the substrate peptide-binding groove, forming hydrogen bonds with Asp267 and hydrophobic interactions with Phe184 and Tyr240, explaining its competitive inhibition mechanism [4] [10].
Selectivity profiling across 24 methyltransferases (including SMYD3), 454 kinases, 35 GPCRs, and cytochrome P450 enzymes confirmed >100-fold selectivity for SMYD2 [1] [4]. Cellular target engagement was validated by dose-dependent reduction of p53K370me1 in U2OS cells (IC50 = 0.6 μM) without globally altering histone methylation landscapes [4] [9]. LLY-507 exhibits broad anti-proliferative activity in SMYD2-dependent cancer lines:
Advanced delivery strategies enhance LLY-507’s therapeutic potential. Polyvinyl alcohol-coated iron oxide nanoparticles (IONPs) loaded with LLY-507 demonstrated superior efficacy in urethane-induced NSCLC mouse models compared to free inhibitor, significantly reducing tumor burden and pulmonary pathology through enhanced tumor targeting [7].
Table 3: Profile Comparison of SMYD2 Inhibitors in Development
Inhibitor | Reported IC50 | Cellular Activity | Key Differentiators |
---|---|---|---|
LLY-507 | <15 nM (biochemical); 0.6 μM (cellular p53K370me1) | Broad anti-proliferative effects across carcinomas | High selectivity; co-crystal structure available |
AZ505 | ~0.5 μM | Reduces cancer cell migration/invasion | First published inhibitor; moderate potency |
BAY-598 | ~0.12 μM | Anti-angiogenic effects in CRC models | In vivo efficacy demonstrated |
A-893 | ~0.03 μM | Not fully characterized | High biochemical potency |
Concluding Remarks
LLY-507 stands as a structurally and functionally characterized chemical probe that enables precise pharmacological interrogation of SMYD2-dependent pathways. Its utility extends from mechanistic studies of lysine methylation biology to therapeutic exploration in SMYD2-driven malignancies. Future research will elucidate whether LLY-507 derivatives or delivery strategies can translate epigenetic insights into clinical oncology applications.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7